Predicted pKa and Ionization State Comparison
The predicted pKa of [4-(2-Piperidin-1-ylethyl)phenyl]boronic acid is not directly available, but a closely related regioisomer, {4-[1-(piperidin-1-yl)ethyl]phenyl}boronic acid (CAS: 1287753-40-5), has a predicted pKa of 8.51±0.17, while unsubstituted phenylboronic acid has an experimentally measured pKa of 8.8. The basic piperidine nitrogen in the target compound is expected to have a pKa of ~9.8 for its conjugate acid . This suggests the target compound will exist in a significantly different ionization state than phenylboronic acid at physiological pH, impacting its solubility and potential for serine protease inhibition [1].
| Evidence Dimension | pKa (Boronyl group) and pKa of the amine |
|---|---|
| Target Compound Data | Predicted Boronic Acid pKa: ~8.5 (inferred from regioisomer); Amine pKa: ~9.8 |
| Comparator Or Baseline | Phenylboronic acid: pKa = 8.8 (experimental); Regioisomer CAS: 1287753-40-5: pKa = 8.51±0.17 (predicted) |
| Quantified Difference | The target compound's boronic acid pKa is predicted to be 0.3–0.4 units lower than phenylboronic acid, and the presence of a basic amine introduces a second ionizable group, creating a zwitterionic species absent in the comparator. |
| Conditions | ACD/Labs pKa prediction software; experimental pKa from literature for phenylboronic acid |
Why This Matters
The zwitterionic character at physiological pH can enhance aqueous solubility and enable interactions with biological targets, such as serine proteases, that are not possible with neutral phenylboronic acid.
- [1] Hall, D. G. (2019). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1–100). Wiley-VCH. View Source
